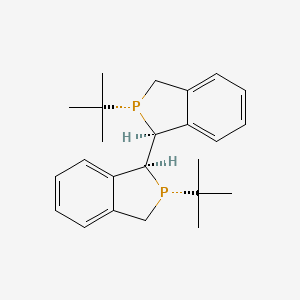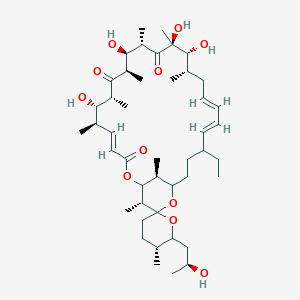
Oligomycin A, Streptomyces
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, making it a valuable tool in biochemical research. The compound has a complex structure, characterized by a 26-membered lactone ring with multiple hydroxyl groups and a spiroketal moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oligomycin A is primarily obtained through fermentation of Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of oligomycin A. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of oligomycin A follows similar fermentation processes but on a larger scale. Optimization of culture conditions, such as nutrient composition, pH, and temperature, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity oligomycin A .
Analyse Chemischer Reaktionen
Types of Reactions: Oligomycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide yields 33-dehydrooligomycin A .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is commonly used for oxidation reactions involving oligomycin A.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydroxylamine.
Major Products:
Oxidation: 33-dehydrooligomycin A
Reduction: Reduced derivatives of oligomycin A
Substitution: Various substituted oligomycin derivatives
Wissenschaftliche Forschungsanwendungen
Oligomycin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of ATP synthase.
Biology: Employed in studies of mitochondrial function and bioenergetics.
Industry: Utilized in the development of new antibiotics and as a biochemical tool in drug discovery.
Wirkmechanismus
Oligomycin A exerts its effects by inhibiting the proton channel (F_O subunit) of ATP synthase. This inhibition prevents the phosphorylation of ADP to ATP, thereby disrupting the production of cellular energy. The binding of oligomycin A to the c-ring of ATP synthase blocks proton translocation, leading to a significant reduction in electron flow through the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, B, and C are chemically similar, with slight variations in their structures. All three compounds inhibit ATP synthase, but oligomycin A is often preferred in research due to its higher potency and specificity. Rutamycin B, another related macrolide, shares similar inhibitory properties but differs in its molecular structure .
Oligomycin A stands out due to its unique spiroketal moiety and its potent inhibitory effects on ATP synthase, making it a valuable tool in various fields of scientific research.
Eigenschaften
Molekularformel |
C45H74O11 |
|---|---|
Molekulargewicht |
791.1 g/mol |
IUPAC-Name |
(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1 |
InChI-Schlüssel |
MNULEGDCPYONBU-VVXVDZGXSA-N |
Isomerische SMILES |
CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



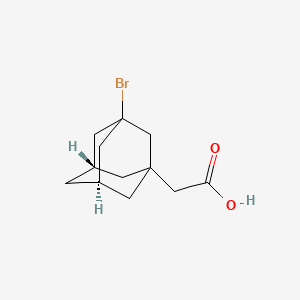

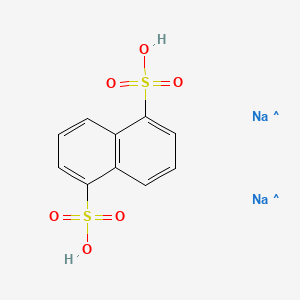

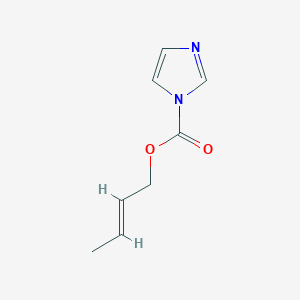
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
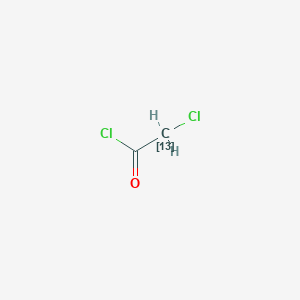
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
